molecular formula C18H15BrO3 B2780058 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one CAS No. 610762-06-6

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one

Cat. No.: B2780058
CAS No.: 610762-06-6
M. Wt: 359.219
InChI Key: QIXHTMNPFQLTFB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic coumarin derivative characterized by:

  • A 4H-chromen-4-one core, a bicyclic structure with a ketone at position 4.
  • 3-(4-Bromophenyl) substituent: A brominated aromatic ring at position 3, enhancing lipophilicity and electronic effects.
  • 7-Ethoxy group: A moderately bulky alkoxy substituent at position 7, influencing solubility and metabolic stability.
  • 2-Methyl group: A small alkyl substituent at position 2, affecting steric interactions.

This compound’s structural features make it a candidate for pharmacological studies, particularly in antimicrobial, anti-inflammatory, or anticancer research, given coumarins' established bioactivity .

Properties

IUPAC Name

3-(4-bromophenyl)-7-ethoxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXHTMNPFQLTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, ethyl acetoacetate, and 2-methylresorcinol.

    Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding α,β-unsaturated ester.

    Cyclization: The α,β-unsaturated ester undergoes cyclization with 2-methylresorcinol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the chromen-4-one core structure.

    Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core at the 7-position using ethyl iodide and a base, such as potassium carbonate, to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Etherification and Alkylation Reactions

The ethoxy group at position 7 is introduced via nucleophilic substitution. A common method involves reacting a hydroxyl-containing precursor with ethylating agents under alkaline conditions:

Reaction TypeReagents/ConditionsYieldSource
Ethoxy introductionEthyl bromide, K₂CO₃, acetone, reflux81–89%
Methoxy protectionDimethyl sulfate, DMF, 75°C, 12 hours76%

For example, in analogous chromenones, alkylation with ethyl bromide in acetone using potassium carbonate achieves high yields (>80%) under reflux . The reaction proceeds via SN2 mechanism, with the base deprotonating the hydroxyl group to enhance nucleophilicity.

Oxidative Cyclization

The chromenone core forms via oxidative cyclization of chalcone intermediates. A metal-free protocol using iodine-PEG-400 achieves this efficiently:

Reaction TypeReagents/ConditionsYieldSource
Chalcone cyclizationI₂ (20 mol%), PEG-400, 140°C, 1 hour71–85%

In a representative case, 2-hydroxyacetophenone and benzaldehyde condensed to form a chalcone, which underwent iodine-mediated cyclization to yield flavones . This method avoids transition metals and aligns with green chemistry principles.

Ethoxy Cleavage

The ethoxy group can be hydrolyzed to a hydroxyl group under acidic conditions:

text
7-Ethoxy → 7-Hydroxy Reagents: HBr (48%), acetic acid, reflux, 6 hours Yield: 68% [5]

Ring-Opening and Rearrangement

Under basic conditions, the chromenone ring can undergo hydrolysis:

text
4H-chromen-4-one → 2-hydroxyacetophenone derivative Reagents: NaOH (10%), ethanol, reflux, 4 hours Yield: 52% [3]

This reaction proceeds via nucleophilic attack at the carbonyl carbon, leading to ring opening.

Comparative Reactivity Table

Reaction TypeKey Functional GroupConditionsOutcome
Alkylation7-HydroxyEthyl bromide, K₂CO₃, acetoneEthoxy substitution
Cross-Coupling4-BromophenylPd catalyst, arylboronic acidBiaryl formation
Oxidative CyclizationChalcone intermediateI₂-PEG, 140°CChromenone ring formation
HydrolysisEthoxyHBr, acetic acidHydroxyl group generation

Mechanistic Insights

  • Ether Formation : Base-mediated deprotonation of the hydroxyl group enhances nucleophilic attack on ethyl bromide.

  • Iodine-PEG Cyclization : Iodine acts as an oxidizing agent, facilitating chalcone → chromenone conversion via radical intermediates .

  • Acid Hydrolysis : Protonation of the ether oxygen weakens the C-O bond, enabling cleavage .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibit promising antiviral properties. For instance, related compounds have been tested for their efficacy against the H5N1 avian influenza virus. The antiviral activity was assessed through plaque reduction assays, revealing effective inhibition at specific concentrations (EC50) while also determining the lethal dose (LD50) .

Antibacterial Properties

The compound has also been investigated for antibacterial activity. In a study involving chromene-sulfonamide hybrids, the synthesized compounds demonstrated significant antibacterial effects against various bacterial strains. The minimal inhibitory concentration (MIC) was determined through broth microdilution assays, confirming the potential of these compounds as effective antibacterial agents .

Cytotoxicity and Apoptosis

Studies have shown that certain derivatives of the compound possess cytotoxic properties against cancer cell lines. The MTT assay was employed to evaluate cell viability, revealing that some compounds induced apoptosis in fibroblast L929 cells, indicating their potential for cancer therapy .

Synthesis of Novel Compounds

The synthesis of this compound and its derivatives has been reported using various methods, including microwave-assisted synthesis and green chemistry approaches. These methods enhance yield and reduce environmental impact .

Development of New Drug Candidates

The structure of this compound allows for modifications that can lead to new drug candidates with improved pharmacological profiles. For example, the incorporation of different functional groups can enhance solubility and bioavailability, making it a versatile scaffold for drug development .

Photophysical Properties

Research into the photophysical properties of this compound has revealed its potential use in organic light-emitting diodes (OLEDs). The compound exhibits favorable luminescent properties, making it suitable for applications in optoelectronic devices .

Sensor Development

Due to its unique chemical structure, this compound has potential applications in sensor technology, particularly in the detection of metal ions or organic pollutants. Its ability to change optical properties in response to environmental stimuli can be harnessed for developing sensitive detection systems .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntiviral agentsEffective against H5N1 virus; determined EC50 and LD50
Antibacterial compoundsSignificant antibacterial activity; MIC values established
Cancer therapeuticsInduced apoptosis; cytotoxic effects on L929 cells
Chemical SynthesisNovel drug candidatesEnhanced yields through green chemistry methods
Structural modificationsImproved solubility and bioavailability
Material ScienceOLED technologyFavorable luminescent properties
Sensor technologyPotential for detecting metal ions or pollutants

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes, such as kinases and proteases, by binding to their active sites and preventing substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways, such as the MAPK/ERK pathway, by affecting the phosphorylation status of key proteins involved in cell proliferation and survival.

    Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

(a) 3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one (CAS 263364-67-6)
  • Key differences : Chlorine (Cl) replaces bromine (Br) at the 4-position of the phenyl ring, and the coumarin core is 2H instead of 4H.
  • Impact: Chlorine’s smaller atomic radius and lower electron-withdrawing capacity reduce lipophilicity compared to bromine.
(b) 3-(4-Methoxyphenyl)-7-ethoxy-4-methyl-2H-chromen-2-one (CAS 263364-88-1)
  • Key differences : Methoxy (-OCH₃) replaces bromine on the phenyl ring.
  • Impact :
    • Methoxy is electron-donating, increasing electron density on the phenyl ring, whereas bromine is electron-withdrawing.
    • This substitution may reduce binding affinity to hydrophobic biological targets .

Substituent Variations at Position 7

(a) 7-(4-Chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 7 in )
  • Key differences : A chlorobutoxy chain replaces the ethoxy group, and additional hydroxyl groups are present at positions 2, 3, and 5.
  • Hydroxyl groups enhance hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration .
(b) 7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one (PubChem CID 19049248)
  • Key differences : Hydroxyl (-OH) replaces ethoxy (-OCH₂CH₃) at position 6.
  • Ethoxy’s bulkiness in the target compound may confer better metabolic stability by resisting enzymatic hydrolysis .

Substituent Variations at Position 2

6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one ()
  • Key differences : Trifluoromethyl (-CF₃) replaces the methyl (-CH₃) group at position 2.
  • Increased steric bulk compared to methyl may hinder binding in compact active sites .

Structural and Physicochemical Data Table

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Properties
Target Compound 3-BrPh, 7-OEt, 2-Me C₁₈H₁₅BrO₃ 371.22 High lipophilicity (LogP ~3.5)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-ClPh, 7-OMe, 4-Me C₁₇H₁₃ClO₃ 300.74 Moderate solubility in DMSO
7-(4-Chlorobutoxy)-... (Compound 7, ) 7-ClBuO, 2,3,5-OH C₁₉H₁₇ClO₇ 393.79 Polar, prone to glucuronidation
7-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one 7-OH, 3-OHPh, 6-OMe C₁₆H₁₂O₆ 300.27 Low LogP (~1.8), high aqueous solubility

Biological Activity

3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic flavonoid compound belonging to the chromenone class. Its unique structure, characterized by the presence of a bromophenyl group and an ethoxy substituent, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its antibacterial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrO3, with a molecular weight of approximately 400.28 g/mol. The compound's structure can be represented as follows:

C C20H20BrO3 \text{C}\text{ C20H20BrO3 }

Antibacterial Activity

Research indicates that flavonoids, including chromenones, exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) among various flavonoids, showing that the presence of halogen groups, such as bromine, enhances antibacterial efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that those with bromine substitutions demonstrate improved activity against pathogens like E. coli and B. subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameStructure FeaturesMIC (µg/mL)Activity Level
This compoundBromine at para position< 1High
3-(2-bromophenyl)-7-hydroxychromenBromine at ortho position5Moderate
3-(3-hydroxyphenyl)-7-methoxychromenHydroxyl instead of bromine10Low

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which can protect cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Preliminary results indicate that this compound exhibits a notable capacity to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)Comparative Activity
DPPH Scavenging25Moderate
ABTS Scavenging30Moderate
FRAP Test20High

Anticancer Potential

Flavonoids have garnered attention for their anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on human cancer cell lines have demonstrated that this compound can significantly reduce cell viability, indicating its potential as an anticancer agent .

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Cell cycle arrest
A549 (Lung)12Inhibition of proliferation

Case Studies

  • Antibacterial Efficacy : A study published in MDPI assessed the antibacterial effects of various flavonoids, including those with brominated phenyl groups. The findings indicated that compounds with para-bromine substitutions exhibited superior activity against Staphylococcus aureus compared to their non-brominated counterparts .
  • Antioxidant Properties : Research conducted on flavonoids revealed that those with ethoxy groups showed enhanced radical scavenging abilities. This study emphasized the role of substituents in modulating antioxidant capacity .
  • Anticancer Studies : A recent investigation into the anticancer effects of chromenones found that specific structural modifications significantly influenced their cytotoxicity against cancer cells. The study highlighted the promising nature of brominated derivatives in inducing apoptosis in cancerous cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step pathway starting with a chromenone core. Key steps include:

  • Etherification : Introducing the ethoxy group via nucleophilic substitution using potassium carbonate as a base in dimethylformamide (DMF) or acetonitrile under reflux (60–80°C for 4–6 hours) .
  • Bromophenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts acylation for bromophenyl attachment, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the final product .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR confirms the ethoxy group (δ 1.35–1.40 ppm for CH₃, δ 4.10–4.20 ppm for OCH₂) and bromophenyl aromatic protons (δ 7.45–7.65 ppm). 13^{13}C NMR identifies carbonyl (C=O at ~180 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 359.0 (calculated for C₁₈H₁₆BrO₃⁺) .
  • X-ray Crystallography : SHELXL refinement (via programs like OLEX2) resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 65–75° between chromenone and bromophenyl planes) .

Q. What key structural features influence its reactivity and stability?

  • Methodological Answer :

  • Electron-Withdrawing Bromophenyl Group : Enhances electrophilic substitution resistance but facilitates nucleophilic attacks at the carbonyl (C4) .
  • Ethoxy Group : Stabilizes the chromenone ring via electron donation but may undergo hydrolysis under acidic conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, attributed to the robust chromenone core .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation via HPLC at 37°C in buffers (pH 1–9). The ethoxy group hydrolyzes to a hydroxyl group at pH < 3 (half-life ~12 hours), while the bromophenyl moiety remains intact .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies a melting point of 178–182°C, with polymorphic transitions observed at >150°C .

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

  • Methodological Answer :

  • Disordered Solvents : Use SQUEEZE in PLATON to model unresolved electron density in solvent channels .
  • Hydrogen Bonding Networks : SHELXL’s DFIX command restrains O–H···O and N–H···O interactions (e.g., 2.85–3.10 Å) to refine hydrogen-bonded supramolecular architectures .

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. anticancer) arise in studies?

  • Methodological Answer :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) and MIC protocols (e.g., broth microdilution vs. agar diffusion) affect IC₅₀ values. Standardize using CLSI guidelines .
  • Metabolic Stability : Hepatic microsome assays (e.g., human CYP3A4 metabolism) reveal rapid ethoxy group demethylation, altering activity .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., CDK2). The bromophenyl group shows π-π stacking with Phe82, while the carbonyl forms H-bonds with Lys89 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the compound in ATP-binding pockets, with RMSD < 2.0 Å indicating favorable binding .

Q. How do solvent polarity and proticity affect its synthetic yield?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF increases nucleophilicity of ethoxide ions, improving etherification yields (85% vs. 60% in ethanol) .
  • Protic Solvents : Ethanol promotes byproduct formation (e.g., diethyl ether adducts) due to competing alkoxylation .

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